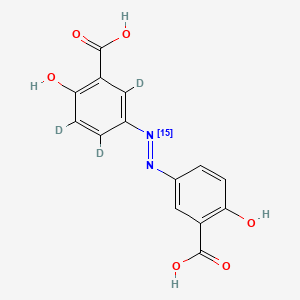
Temporin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temporin C is a short peptide belonging to the temporin family, which is secreted by the skin of frogs. These peptides are known for their antimicrobial properties, particularly against Gram-positive bacteria. This compound, like other temporins, is composed of a sequence of amino acids that adopt an α-helical conformation in hydrophobic environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Temporin C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is often used to protect the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to obtain the desired peptide in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Temporin C primarily undergoes reactions typical of peptides, including:
Oxidation: this compound can be oxidized, particularly at methionine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues in this compound can be substituted to create analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities. For example, substitution of specific amino acids can enhance antimicrobial activity or reduce toxicity .
Aplicaciones Científicas De Investigación
Temporin C has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide folding.
Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Mecanismo De Acción
Temporin C exerts its antimicrobial effects by interacting with the bacterial cell membrane. The peptide adopts an α-helical conformation in the presence of bacterial membranes, leading to membrane disruption and cell lysis. This mechanism involves the initial electrostatic attraction between the positively charged residues of this compound and the negatively charged bacterial cell surface .
Comparación Con Compuestos Similares
- Temporin A
- Temporin B
- Temporin D
- Temporin E
- Temporin F
- Temporin L
- Temporin K
Comparison: Temporin C is unique among temporins due to its specific amino acid sequence and its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria. While other temporins also exhibit antimicrobial properties, this compound’s specific sequence and structure confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C65H116N16O15 |
|---|---|
Peso molecular |
1361.7 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C65H116N16O15/c1-17-39(16)54(80-63(94)49-19-18-20-81(49)65(96)48(27-38(14)15)79-56(87)40(66)21-32(2)3)64(95)78-42(23-34(6)7)57(88)70-31-53(85)73-47(29-51(68)83)62(93)76-44(25-36(10)11)60(91)75-45(26-37(12)13)61(92)77-46(28-50(67)82)58(89)71-30-52(84)72-43(24-35(8)9)59(90)74-41(55(69)86)22-33(4)5/h32-49,54H,17-31,66H2,1-16H3,(H2,67,82)(H2,68,83)(H2,69,86)(H,70,88)(H,71,89)(H,72,84)(H,73,85)(H,74,90)(H,75,91)(H,76,93)(H,77,92)(H,78,95)(H,79,87)(H,80,94)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1 |
Clave InChI |
SGDNFGVOWDPHIK-NVLKNSNSSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)












